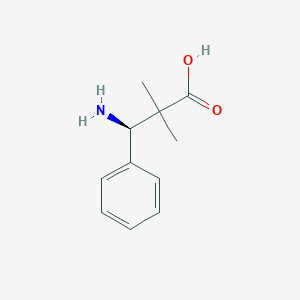
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid is a chiral amino acid derivative with a unique structural configuration. This compound is characterized by the presence of an amino group, a phenyl group, and two methyl groups attached to the central carbon atom. Its chiral nature makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral auxiliaries to introduce the desired stereochemistry. For example, starting from a suitable chiral precursor, the amino group can be introduced via reductive amination, followed by the introduction of the phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of strong acids or bases, along with appropriate solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity and subsequent downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
3-Amino-3-phenylpropanoic acid: Lacks the two methyl groups, resulting in different steric and electronic properties.
2-Amino-3-phenylpropanoic acid (Phenylalanine): A naturally occurring amino acid with a different structural configuration.
Uniqueness
(3R)-3-Amino-2,2-dimethyl-3-phenylpropanoic acid is unique due to its specific chiral configuration and the presence of both the phenyl and dimethyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3R)-3-amino-2,2-dimethyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChI Key |
OQRIETIIFBOIRV-SECBINFHSA-N |
Isomeric SMILES |
CC(C)([C@@H](C1=CC=CC=C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


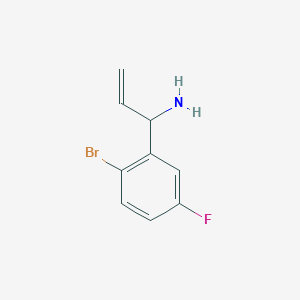

![(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)
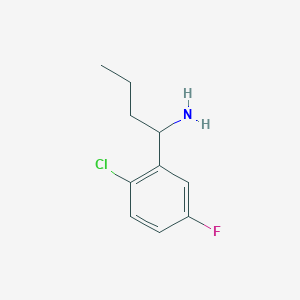
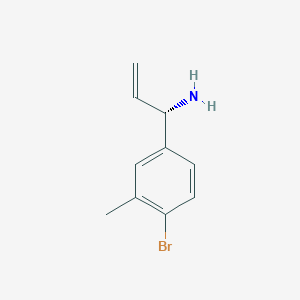
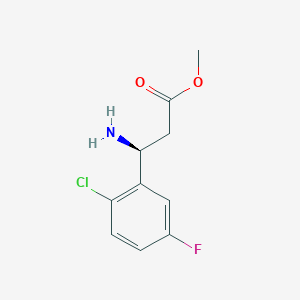
![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one](/img/structure/B13054978.png)
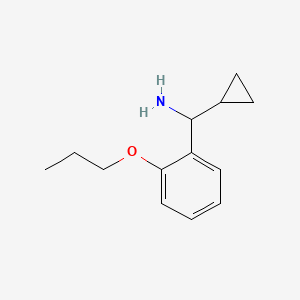
![(3R)-3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054985.png)
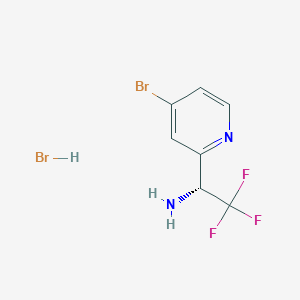
![1-[3-Bromo-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13055005.png)
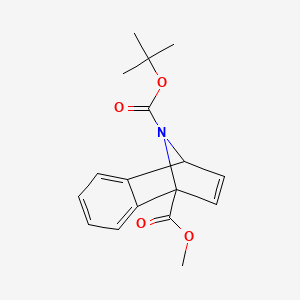
![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
